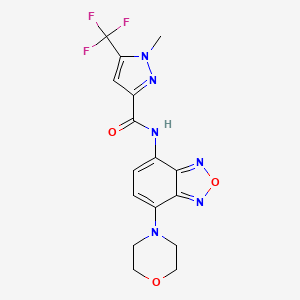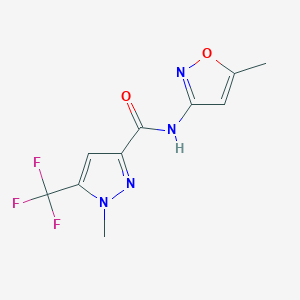![molecular formula C20H19F2N5O3 B4336174 [5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B4336174.png)
[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE
概要
説明
[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
準備方法
The synthesis of [5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. The reaction conditions can vary depending on the desired regioselectivity. For instance, the use of acetic acid as a solvent leads to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while trifluoroacetic acid favors the formation of 5-difluoromethyl derivatives . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the furan ring allows for potential oxidation reactions, leading to the formation of furan derivatives.
Reduction: The difluoromethyl group can undergo reduction reactions under specific conditions.
Substitution: The pyrazolo[1,5-a]pyrimidine core can participate in substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals.
作用機序
The mechanism of action of [5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The difluoromethyl group and the pyrazolo[1,5-a]pyrimidine core are key to its binding affinity and selectivity. The compound may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains .
類似化合物との比較
Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents. For example:
5-Difluoromethyl-7-phenylpyrazolo[1,5-a]pyrimidine: This compound has a phenyl group instead of a cyclopropyl group, which affects its chemical properties and biological activity.
7-Difluoromethyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine:
The uniqueness of [5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE lies in its combination of substituents, which confer specific chemical and biological properties not found in other similar compounds.
特性
IUPAC Name |
[4-[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O3/c21-18(22)15-10-13(12-3-4-12)23-17-11-14(24-27(15)17)19(28)25-5-7-26(8-6-25)20(29)16-2-1-9-30-16/h1-2,9-12,18H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGTTYRTXRJMSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC(=NN3C(=C2)C(F)F)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-bromo-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4336100.png)
![N-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4336109.png)
![N-[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-4-bromo-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4336112.png)


![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4336135.png)
![N-[1-(1-adamantyl)propyl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4336136.png)

![N-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4336141.png)
![4-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4336142.png)

![[5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL](2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE](/img/structure/B4336156.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(1H-indol-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4336172.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4336182.png)
